molecular formula C24H21Cl2N3OS3 B14805756 (2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

(2Z,5Z)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Cat. No.: B14805756
M. Wt: 534.5 g/mol
InChI Key: AUPPGWXGMILTRB-WKKHQKTCSA-M
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Description

JG98 is an allosteric inhibitor of heat shock protein 70 (HSP70). It binds within the nucleotide binding domain of HSP70, adjacent to the ATP/ADP binding pocket. JG98 blocks HSC70-Bag1 interactions both in vitro and in vivo. It is an active anti-cancer compound that inhibits the growth of breast cancer cells, such as MCF-7 and MDA-MB-231 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JG98 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of thiazolium salts and subsequent reactions to introduce various functional groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of JG98 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

JG98 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of JG98 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of JG98 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield analogs with different substituents .

Scientific Research Applications

JG98 has a wide range of scientific research applications, including:

Mechanism of Action

JG98 exerts its effects by binding to the nucleotide binding domain of HSP70, adjacent to the ATP/ADP binding pocket. This binding disrupts the interaction between HSP70 and its co-chaperone Bag1, leading to the inhibition of HSP70’s chaperone activity. As a result, JG98 destabilizes oncoproteins such as Akt and Raf-1, leading to reduced cell survival and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JG98

JG98 is unique in its ability to bind specifically to the nucleotide binding domain of HSP70 and disrupt its interaction with Bag1. This specific binding and inhibition mechanism make JG98 a valuable tool for studying HSP70 function and developing new therapeutic agents targeting HSP70 .

Properties

Molecular Formula

C24H21Cl2N3OS3

Molecular Weight

534.5 g/mol

IUPAC Name

(2Z,5Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

InChI

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22-;

InChI Key

AUPPGWXGMILTRB-WKKHQKTCSA-M

Isomeric SMILES

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C\4/N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-]

Canonical SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Origin of Product

United States

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